molecular formula C18H25NO3S B2475092 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one CAS No. 1705664-89-6

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one

Cat. No.: B2475092
CAS No.: 1705664-89-6
M. Wt: 335.46
InChI Key: AXQGMIUAJVSJGD-UHFFFAOYSA-N
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Description

The compound 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one features a bicyclo[3.2.1]octane scaffold substituted with a methylsulfonyl group at the 3-position and a propan-1-one moiety linked to an o-tolyl (2-methylphenyl) group. This structure combines a rigid bicyclic core with electron-withdrawing (methylsulfonyl) and lipophilic (o-tolyl) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3-(2-methylphenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-13-5-3-4-6-14(13)7-10-18(20)19-15-8-9-16(19)12-17(11-15)23(2,21)22/h3-6,15-17H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQGMIUAJVSJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one involves a multi-step reaction sequence:

  • Initial Formation: : Begins with the preparation of the azabicyclo[3.2.1]octane scaffold, typically via a Diels-Alder reaction.

  • Functional Group Modification: : Introduction of the methylsulfonyl group through sulfonation, followed by the attachment of the o-tolyl group via Friedel-Crafts alkylation.

  • Final Steps: : Propan-1-one moiety is added using a standard ketone formation reaction, often involving oxidation or substitution reactions.

Industrial Production Methods

In an industrial setting, large-scale synthesis involves:

  • Optimization of Reaction Conditions: : Utilizing high-yielding, cost-effective reagents.

  • Catalysis and Automation: : Employing catalysts to enhance reaction rates and using automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions such as:

  • Oxidation: : Can be oxidized at different positions to yield corresponding sulfoxides or sulfones.

  • Reduction: : Reduction of the ketone group to alcohol.

  • Substitution: : Nucleophilic or electrophilic substitution at specific positions in the bicyclic ring.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Using halogenating agents or nucleophiles under mild conditions.

Major Products Formed

  • Oxidation yields sulfoxides or sulfones.

  • Reduction produces alcohol derivatives.

  • Substitution reactions lead to various functionalized derivatives.

Scientific Research Applications

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one is used extensively in:

  • Chemistry: : As a precursor in synthetic organic chemistry for developing new compounds.

  • Biology: : Studied for its potential effects on biological systems, including enzyme interactions.

  • Medicine: : Investigated for therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The compound exerts its effects through:

  • Interaction with Molecular Targets: : Binding to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : Influencing biochemical pathways such as signal transduction or metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Compounds sharing the 8-azabicyclo[3.2.1]octane core but differing in substituents include:

(1R,3S,5R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate (, entry d): Substituents: Hydroxy and methyl groups at the 6- and 8-positions, respectively, with a phenylpropanoate ester.

Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate ():

  • Substituents: 4-Chlorophenyl and methyl groups with a carboxylate ester.
  • Key differences: The 4-chlorophenyl group enhances hydrophobic interactions compared to the o-tolyl group, while the carboxylate ester may confer faster hydrolysis rates than the ketone in the target compound .

3-(4-Methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one (): Substituents: Triazolyl and 4-methoxyphenyl groups.

Functional Group and Stereochemical Impact

  • Methylsulfonyl vs. Hydroxy/Methyl Groups : The methylsulfonyl group in the target compound is strongly electron-withdrawing, which may enhance metabolic stability compared to hydroxy-containing analogs (e.g., , entry d) .
  • o-Tolyl vs.
  • Ketone vs. Ester Functional Groups : The ketone in the target compound is less prone to hydrolysis than esters (e.g., , entry f), offering better stability in physiological conditions .

Biological Activity

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's structure features a bicyclic framework with a methylsulfonyl group, which is crucial for its biological interactions. The stereochemistry is defined by the (1R,5S) configuration, which influences the compound's pharmacodynamics.

Molecular Characteristics

PropertyValue
Molecular FormulaC16H23NO3S
Molecular Weight325.43 g/mol
CAS Number1705784-59-3
DensityNot available
Melting PointNot available

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including neuropharmacological effects, antimicrobial properties, and potential therapeutic applications in treating various conditions.

The biological activity of this compound is hypothesized to involve interaction with neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This interaction may lead to modulation of mood and cognitive functions.

Case Studies

  • Neuropharmacological Studies : In a study examining the effects of similar bicyclic compounds on cognitive function in animal models, it was found that these compounds could enhance memory retention and reduce anxiety-like behaviors. The specific role of the methylsulfonyl group in enhancing bioavailability was highlighted.
  • Antimicrobial Activity : Another study focused on the antimicrobial properties of structurally related compounds demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The results suggest that the unique structural features contribute to their efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds provides insights into the unique biological activities associated with this compound.

Compound NameStructure FeaturesBiological Activity
8-Azabicyclo[3.2.1]octan-3-oneBicyclic structure without substituentsCNS activity
4-FluorophenolSimple phenolic compoundAntimicrobial properties
Methylsulfonyl derivativesVarious substitutions on sulfonic acidDiverse biological effects

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